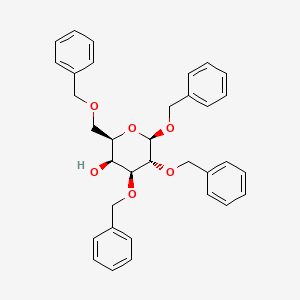

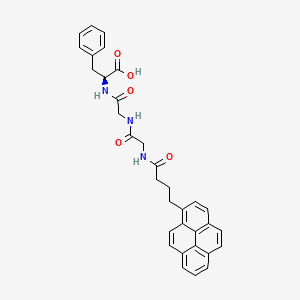

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose is a biomedical compound with benzoyl and isopropylidene components . It has a molecular weight of 428.43 and a molecular formula of C23H24O8 .

Physical And Chemical Properties Analysis

This compound appears as a crystalline solid . It is soluble in dichloromethane and ethyl acetate . The melting point is between 148-150°C .科学的研究の応用

Synthesis and Chemical Reactions

5-Benzoyl-4-benzoyloxymethyl-1,2-O-isopropylidene-alpha-D-xylofuranose serves as a versatile intermediate in the synthesis of various chemical compounds. Its applications in scientific research primarily involve the synthesis of nucleoside analogues, carbohydrate derivatives, and other complex molecules with potential biological activities.

Synthesis of Nucleoside Analogues : The compound has been used in the synthesis of 4'-branched nucleosides, which are significant in the study of antiviral and anticancer nucleoside analogues. For instance, the condensation of 1,2-di-O-acetyl-3-O-methanesulphonyl-4-benzoyloxymethyl-5-O-benzoyl-D-xylofuranose with trimethylsilyl derivatives of nucleobases in the presence of stannic chloride has resulted in corresponding nucleosides, highlighting its role in the development of novel therapeutic agents (Surzhikov, 1994).

Regioselective Cycloaddition Reactions : The compound is involved in regioselective cycloaddition reactions, such as the [3+2] cycloaddition with chalcones, leading to the formation of 1,2,3-triazoles. This reaction pathway is essential for synthesizing compounds with potential biological activities, showcasing the compound's utility in creating diverse molecular architectures (Singh, Pandey, & Tripathi, 2010).

Synthesis of Antithrombotic Agents : Research has shown the conversion of D-xylose into 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose, leading to the synthesis of compounds with significant antithrombotic activity. This demonstrates the compound's application in creating molecules with specific therapeutic benefits, especially in cardiovascular diseases (Bozo, Boros, Kuszmann, Gács-Baitz, & Párkányi, 1998).

Synthesis of Sugar Moiety Substituted Nucleosides : The compound has been utilized in the synthesis of sugar moiety substituted nucleosides, providing a pathway to explore novel nucleoside analogues with potential biological activities. This area of research is crucial for the development of new drugs and therapeutic agents (Murray & Prokop, 1970).

Synthesis of Polyhydroxylated Derivatives : The compound has facilitated the synthesis of novel polyhydroxylated derivatives of indolizidine and quinolizidine, which are important in the study of natural products and potential pharmaceuticals. This application underscores the compound's utility in synthesizing complex structures found in nature (Gębarowski & Sas, 2001).

特性

IUPAC Name |

[(3aR,6S)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O8/c1-22(2)29-17-18(24)23(31-21(17)30-22,13-27-19(25)15-9-5-3-6-10-15)14-28-20(26)16-11-7-4-8-12-16/h3-12,17-18,21,24H,13-14H2,1-2H3/t17?,18-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPIPCAFIWGEHH-VLQCZPCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C(O1)[C@@H](C(O2)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724601 |

Source

|

| Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153914-97-7 |

Source

|

| Record name | {(3aR,6S)-5-[(Benzoyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl}methyl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)